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Introduction
Olaparib (brand name Lynparza) is a first-in-class poly(ADP-ribose) polymerase (PARP)

inhibitor.[1][2] It is a targeted therapy primarily used in the treatment of cancers with mutations

in the breast cancer susceptibility genes (BRCA1 and BRCA2).[3] Olaparib's mechanism of

action is based on the concept of synthetic lethality, where the inhibition of PARP in cells that

already have a deficient DNA repair pathway (due to BRCA mutations) leads to cell death.[2]

Understanding the interactions of Olaparib with its primary targets, PARP1 and PARP2, as well

as potential off-target proteins, is crucial for optimizing its therapeutic use and developing next-

generation inhibitors.

These application notes provide a summary of quantitative data on Olaparib's protein

interactions, detailed protocols for key experiments to study these interactions, and visual

representations of the relevant signaling pathway and experimental workflows.

Quantitative Data: Olaparib-Protein Interactions
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The following tables summarize the in vitro binding affinities of Olaparib for its primary targets,

PARP1 and PARP2.

Target Protein Interaction Metric Value (nM) Reference

PARP1 IC50 5 [4][5]

PARP2 IC50 1 [4][5]

PARP1 Ki 1.4 [6]

IC50: The half maximal inhibitory concentration, indicating the concentration of Olaparib

required to inhibit 50% of the enzyme's activity. Ki: The inhibition constant, representing the

equilibrium constant for the binding of the inhibitor to the enzyme.

Off-Target Interactions:

Studies have shown that Olaparib is a highly selective PARP inhibitor with minimal off-target

effects on a broad range of protein kinases. One study screened Olaparib against 392 kinases

and found no significant binding.[7] Another study confirmed that Olaparib has no relevant

affinities for a panel of 16 tested protein kinases.[8] This high selectivity is a desirable

characteristic for a targeted therapy, as it can minimize side effects.

Signaling Pathway
The primary mechanism of action of Olaparib involves the inhibition of PARP enzymes in the

context of a deficient homologous recombination (HR) DNA repair pathway, often due to

BRCA1 or BRCA2 mutations. This leads to the accumulation of DNA double-strand breaks and

ultimately, cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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